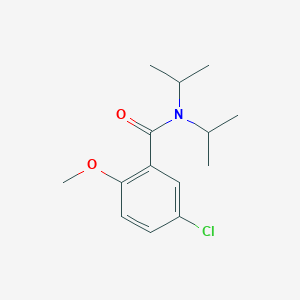
1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine, also known as DTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTCP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine is not fully understood, but it is believed to act as a partial agonist or antagonist at various receptor sites in the brain. This compound has been shown to bind to the dopamine D2 receptor, serotonin 5-HT1A receptor, and NMDA receptor, among others. By modulating the activity of these receptors, this compound may regulate the release and reuptake of neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum, which are regions of the brain involved in mood regulation. This compound has also been found to enhance the activity of NMDA receptors, which are important for learning and memory.
实验室实验的优点和局限性
1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptor sites. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its potential toxicity and lack of specificity for certain receptor subtypes. Therefore, caution should be taken when using this compound in lab experiments.
未来方向
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine. One area of interest is its potential as a treatment for mood disorders, such as depression and anxiety. Further studies are needed to determine the optimal dosage and administration route for this compound in humans. Another area of research is the development of novel derivatives of this compound with improved selectivity and efficacy. Additionally, the use of this compound as a tool compound for studying the role of specific receptor subtypes in the brain could provide valuable insights into the underlying mechanisms of neurological disorders.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives.
合成方法
1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine can be synthesized by reacting 1-(2,3-dimethylphenyl)piperazine with trichloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into this compound by acidic workup. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has also been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential as a treatment for mood disorders.
属性
IUPAC Name |
2,2,2-trichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O/c1-10-4-3-5-12(11(10)2)18-6-8-19(9-7-18)13(20)14(15,16)17/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYZPGDHMNAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)


![N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
![3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)
![4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5814173.png)

![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)
